molecular formula C16H17N5O2 B2548949 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922026-47-9

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2548949
CAS No.: 922026-47-9
M. Wt: 311.345
InChI Key: XVYNEWDFAKOJPQ-UHFFFAOYSA-N
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Description

“N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in drug research and development due to their broad range of chemical and biological properties .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues, demonstrating the versatility of these compounds in the development of potential antitumor agents. A key synthetic step involves the palladium-catalyzed C-C coupling, highlighting the compound's role in medicinal chemistry (Taylor & Patel, 1992).

Heterocyclic Compound Exploration

Studies have synthesized various heterocycles incorporating a thiadiazole moiety, assessing their insecticidal properties. This research indicates the potential for developing new insecticides based on the structural framework of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (Fadda et al., 2017).

Antimicrobial and Antitumor Activity

Further research into pyrimidine-linked pyrazole heterocyclic compounds has been conducted with the aim of evaluating their insecticidal and antibacterial potentials. These studies contribute to the understanding of how derivatives of this compound might be applied in combating microbial infections and controlling pest populations (Deohate & Palaspagar, 2020).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives has shown the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in oxidative stress management and material science (Chkirate et al., 2019).

Imaging and Diagnostic Applications

A novel series of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This indicates potential applications in neuroimaging and the diagnosis of neuroinflammatory conditions (Damont et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . This compound might follow a similar pattern of interaction.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, thereby influencing their activity. By inhibiting kinase activity, it can prevent the phosphorylation of target proteins, leading to alterations in cell signaling pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and efficacy. For example, the interaction of this compound with cytochrome P450 enzymes can result in its oxidation and subsequent formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its activity and efficacy, with higher concentrations observed in certain tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate kinase activity and cell signaling pathways .

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-12(22)17-7-8-21-15-14(9-19-21)16(23)20(11-18-15)10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYNEWDFAKOJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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